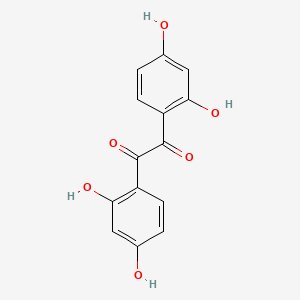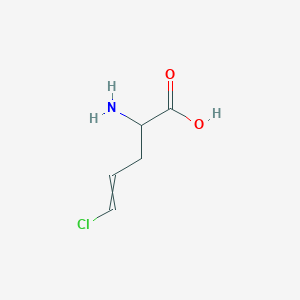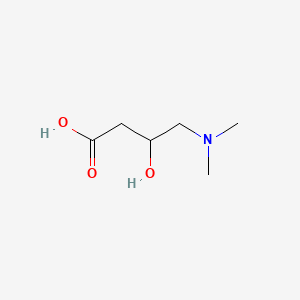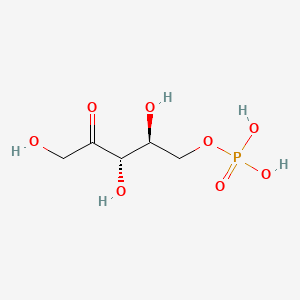
2,2',3,4,4',6-Hexachlorobiphényle
Vue d'ensemble
Description
2,2’,3,4,4’,6-Hexachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls. These compounds are characterized by the presence of multiple chlorine atoms attached to biphenyl rings. Historically, polychlorinated biphenyls were widely used in various industrial applications, including as dielectric fluids in transformers and capacitors, due to their chemical stability and insulating properties. their production was banned in many countries in the late 1970s due to environmental and health concerns .
Applications De Recherche Scientifique
2,2’,3,4,4’,6-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key research applications include:
Environmental Chemistry: Studying the persistence and bioaccumulation of polychlorinated biphenyls in ecosystems.
Toxicology: Investigating the toxic effects of polychlorinated biphenyls on human health and wildlife. This includes studies on their potential to cause cancer and disrupt endocrine systems.
Analytical Chemistry: Developing methods for detecting and quantifying polychlorinated biphenyls in environmental samples.
Biochemistry: Exploring the metabolic pathways and enzymatic transformations of polychlorinated biphenyls in living organisms.
Mécanisme D'action
Target of Action
The primary target of 2,2’,3,4,4’,6-Hexachlorobiphenyl is the circadian clock . It regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
2,2’,3,4,4’,6-Hexachlorobiphenyl interacts with its target, the circadian clock, by inhibiting the expression of the core circadian component PER1 . This interaction results in changes to the circadian rhythm, which can have wide-ranging effects on various physiological processes.
Biochemical Pathways
It is known that the compound belongs to a class of organic compounds known as polychlorinated biphenyls . These compounds can disrupt various biochemical pathways due to their ability to bioaccumulate and cause harmful health effects .
Pharmacokinetics
The ADME properties of 2,2’,3,4,4’,6-Hexachlorobiphenyl are as follows:
- Absorption : The compound is absorbed into the body due to its lipophilic nature .
- Distribution : It is distributed throughout the body and can accumulate in fatty tissues due to its lipophilic nature .
- Metabolism : The compound is metabolized in the liver .
- Excretion : The compound is excreted slowly due to its resistance to degradation . These properties impact the bioavailability of the compound, leading to its persistence in the environment and potential for bioaccumulation .
Result of Action
The molecular and cellular effects of 2,2’,3,4,4’,6-Hexachlorobiphenyl’s action include disruption of the circadian rhythm . This can lead to a variety of health effects, as the circadian rhythm plays a crucial role in regulating sleep-wake cycles, feeding, and hormone production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,4’,6-Hexachlorobiphenyl. For instance, the compound’s lipophilic nature allows it to persist in the environment and bioaccumulate in organisms . Additionally, its resistance to degradation means that it can remain in the environment for extended periods, potentially leading to long-term exposure .
Analyse Biochimique
Biochemical Properties
2,2’,3,4,4’,6-Hexachlorobiphenyl plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in detoxification processes. This compound can induce the expression of cytochrome P450 enzymes, particularly CYP1A1, which are involved in the metabolism of xenobiotics. The interaction between 2,2’,3,4,4’,6-Hexachlorobiphenyl and these enzymes leads to the formation of reactive metabolites that can bind to cellular macromolecules, potentially causing cellular damage .
Cellular Effects
2,2’,3,4,4’,6-Hexachlorobiphenyl affects various cell types and cellular processes. It has been shown to disrupt calcium homeostasis and increase the production of reactive oxygen species (ROS), leading to oxidative stress. This compound can also interfere with cell signaling pathways, such as those mediated by protein kinase C and the aryl hydrocarbon receptor (AhR). These disruptions can alter gene expression and cellular metabolism, potentially leading to adverse effects such as cell proliferation, apoptosis, or necrosis .
Molecular Mechanism
At the molecular level, 2,2’,3,4,4’,6-Hexachlorobiphenyl exerts its effects through several mechanisms. It can bind to the AhR, leading to the activation of this receptor and subsequent changes in gene expression. Additionally, this compound can inhibit gap junctional intercellular communication, which is crucial for maintaining cellular homeostasis. The inhibition of gap junctions by 2,2’,3,4,4’,6-Hexachlorobiphenyl can promote tumor growth and progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4,4’,6-Hexachlorobiphenyl can change over time. This compound is relatively stable and resistant to degradation, which means its effects can persist for extended periods. Long-term exposure to 2,2’,3,4,4’,6-Hexachlorobiphenyl has been associated with chronic health effects, including liver damage and endocrine disruption. Studies have shown that this compound can accumulate in tissues, leading to prolonged biological effects .
Dosage Effects in Animal Models
The effects of 2,2’,3,4,4’,6-Hexachlorobiphenyl in animal models vary with dosage. At low doses, this compound can induce enzyme activity and alter gene expression without causing overt toxicity. At higher doses, 2,2’,3,4,4’,6-Hexachlorobiphenyl can cause significant toxic effects, including liver damage, immunotoxicity, and neurotoxicity. These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
2,2’,3,4,4’,6-Hexachlorobiphenyl is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their solubility and facilitate excretion. Some metabolites can bind to cellular macromolecules, leading to potential toxic effects .
Transport and Distribution
Within cells and tissues, 2,2’,3,4,4’,6-Hexachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins. This compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. The distribution of 2,2’,3,4,4’,6-Hexachlorobiphenyl within the body can influence its biological effects and potential for bioaccumulation .
Subcellular Localization
The subcellular localization of 2,2’,3,4,4’,6-Hexachlorobiphenyl can affect its activity and function. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism. Additionally, 2,2’,3,4,4’,6-Hexachlorobiphenyl can disrupt mitochondrial function, leading to increased ROS production and oxidative stress. These subcellular interactions contribute to the overall toxic effects of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,4’,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings.
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,4’,6-Hexachlorobiphenyl, was historically achieved through batch chlorination processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired chlorinated biphenyl isomers. The production methods were designed to achieve high yields and purity of the target compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,3,4,4’,6-Hexachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or enzymatic systems like cytochrome P450.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents.
Comparaison Avec Des Composés Similaires
2,2’,3,4,4’,6-Hexachlorobiphenyl can be compared with other polychlorinated biphenyls based on their chemical structure and biological effects. Similar compounds include:
2,2’,3,4,4’,5’-Hexachlorobiphenyl: This compound has a similar structure but differs in the position of chlorine atoms.
2,2’,4,4’,6,6’-Hexachlorobiphenyl: Another isomer with chlorine atoms in different positions.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound has a similar degree of chlorination but different substitution patterns.
The uniqueness of 2,2’,3,4,4’,6-Hexachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.
Propriétés
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-6(7(14)3-5)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOPSCCFZQFGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074183 | |
| Record name | 2,2',3,4,4',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56030-56-9 | |
| Record name | 2,2',3,4,4',6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056030569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH9A94Y4LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of 2,2’,3,4,4’,6-Hexachlorobiphenyl in humans?
A1: Research suggests that human liver microsomes (HLMs) primarily metabolize 2,2’,3,4,4’,6-Hexachlorobiphenyl through oxidation. [] The major metabolites identified were 2,2’,3,4,4’,6’-hexachlorobiphenyl-3’-ol (3’-140) and 2,2’,3,3’,4,6’-hexachlorobiphenyl-5’-ol (5’-132). Interestingly, the study observed inter-individual differences in the metabolite profiles, suggesting variations in metabolic capacity among individuals. []
Q2: Does the atropisomeric nature of 2,2’,3,4,4’,6-Hexachlorobiphenyl influence its metabolism?
A2: Yes, the atropisomeric nature of 2,2’,3,4,4’,6-Hexachlorobiphenyl appears to influence its metabolism. Studies show that HLMs exhibit atropselective metabolism, meaning they metabolize the different atropisomers (rotational isomers) of the molecule at different rates. [] This leads to an enrichment of specific atropisomers of both the parent compound and its metabolites. []
Q3: How does the molecular structure of 2,2',3,4,4',6-hexachlorobiphenyl affect its metabolism by cytochrome P-450 enzymes?
A3: While the provided abstracts don't directly address 2,2',3,4,4',6-hexachlorobiphenyl, research on a similar compound, 2,2',3,5,5',6-hexachlorobiphenyl, highlights the role of molecular substitution patterns in influencing cytochrome P-450-dependent metabolism. [] This suggests that the specific chlorine substitution pattern in 2,2',3,4,4',6-hexachlorobiphenyl likely plays a significant role in its interaction with cytochrome P-450 enzymes and subsequent metabolism. Further research is needed to elucidate the precise impact of its unique substitution pattern.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


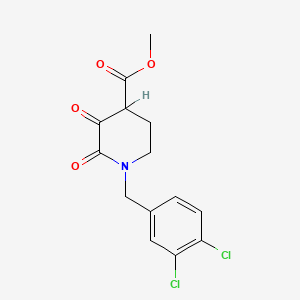

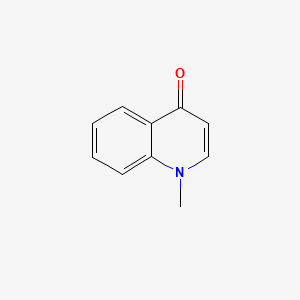
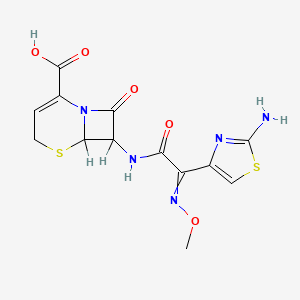



![(6R,7R)-3-[(4-carbamoyl-1-pyridin-1-iumyl)methyl]-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1219782.png)

![2,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B1219788.png)
